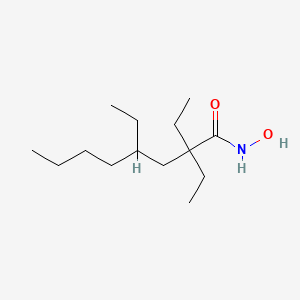
2,2,4-Triethyl-N-hydroxyoctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Triethyl-N-hydroxyoctanamide is an organic compound with the molecular formula C14H29NO2. It consists of 29 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Triethyl-N-hydroxyoctanamide typically involves the reaction of octanoic acid with triethylamine and hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is obtained through distillation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Triethyl-N-hydroxyoctanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated products.
Scientific Research Applications
2,2,4-Triethyl-N-hydroxyoctanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2,2,4-Triethyl-N-hydroxyoctanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Triethyl-N-hydroxyhexanamide: Similar structure but with a shorter carbon chain.
2,2,4-Triethyl-N-hydroxydecanamide: Similar structure but with a longer carbon chain.
2,2,4-Triethyl-N-hydroxybutanamide: Similar structure but with a much shorter carbon chain.
Uniqueness
2,2,4-Triethyl-N-hydroxyoctanamide is unique due to its specific carbon chain length and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not fulfill .
Properties
CAS No. |
60631-07-4 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
2,2,4-triethyl-N-hydroxyoctanamide |
InChI |
InChI=1S/C14H29NO2/c1-5-9-10-12(6-2)11-14(7-3,8-4)13(16)15-17/h12,17H,5-11H2,1-4H3,(H,15,16) |
InChI Key |
OPOPTXYBSHDZOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(CC)(CC)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















